molecular formula C18H24N4O3S B5500080 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5-(3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5-(3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B5500080
M. Wt: 376.5 g/mol
InChI Key: DTYKBZSVKPPKMW-UHFFFAOYSA-N
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Description

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5-(3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the triazole and thione moieties, contributes to its diverse reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5-(3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multiple steps. One common approach is the annulation strategy, which involves the formation of the spirocyclic structure through cyclization reactions. The starting materials are usually readily available, and the reactions are carried out under conventional conditions with minimal chromatographic purifications .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5-(3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The methoxyphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5-(3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its spirocyclic structure can be exploited in the design of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential bioactivity.

Mechanism of Action

The mechanism of action of 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5-(3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The triazole and thione groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5-(3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its combination of a spirocyclic core with triazole and thione functionalities. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-(3-methoxyphenyl)-4-methyl-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-20-16(14-4-3-5-15(12-14)23-2)19-22(17(20)26)13-21-8-6-18(7-9-21)24-10-11-25-18/h3-5,12H,6-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYKBZSVKPPKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=S)CN2CCC3(CC2)OCCO3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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